1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
描述
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted with a 4-fluorobenzyl group at position 1, a ketone oxygen at position 2, and a 4-phenoxyphenyl carboxamide moiety at position 2. The 4-phenoxyphenyl substituent likely enhances lipophilicity and aromatic stacking interactions compared to other derivatives .
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O3/c29-21-10-8-19(9-11-21)18-32-26-20(5-4-16-30-26)17-25(28(32)34)27(33)31-22-12-14-24(15-13-22)35-23-6-2-1-3-7-23/h1-17H,18H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZFWBAWCTNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 423.45 g/mol. The structure features a naphthyridine core substituted with a fluorobenzyl group and a phenoxyphenyl moiety, contributing to its biological activity.
Biological Activities
Research has shown that naphthyridine derivatives exhibit various pharmacological activities including:
- Anticancer Activity : Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. The specific compound has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Naphthyridines have shown effectiveness against bacterial strains, including antibiotic-resistant bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:
- Fluorination : The presence of fluorine in the benzyl group enhances lipophilicity and bioavailability, which can improve cellular uptake.
- Substituent Variability : Altering substituents on the naphthyridine ring can lead to significant changes in potency. For instance, varying the phenoxy group can modulate receptor binding affinity and selectivity.
Case Studies
- Anticancer Efficacy : A study evaluating several naphthyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Activity : In vitro studies demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.
- Neuroprotective Effects : Research involving neuroblastoma cell lines indicated that the compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.
Data Tables
科学研究应用
Biological Activities
Antitumor Activity
Research indicates that compounds similar to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antitumor properties. For instance, studies have shown that naphthyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and blocking key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
Therapeutic Applications
Cancer Treatment
Given its biological activities, this compound is being investigated as a potential therapeutic agent in cancer treatment. Its ability to target multiple pathways involved in tumor growth positions it as a promising candidate for combination therapies with existing chemotherapeutics .
Infection Control
With rising antibiotic resistance, the development of new antimicrobial agents is critical. The compound's broad-spectrum activity against bacteria suggests it could contribute to the arsenal of treatments available for bacterial infections .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that modifications to the structure significantly enhanced their antitumor potency. In vitro assays revealed that one derivative exhibited IC50 values lower than those of established chemotherapeutics against several cancer cell lines .
Case Study 2: Antimicrobial Testing
In a comparative study of various naphthyridine compounds against Staphylococcus aureus and Escherichia coli, this compound showed superior inhibition zones compared to traditional antibiotics like penicillin and ampicillin .
相似化合物的比较
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural variations among analogs include substitutions on the benzyl group (position 1), carboxamide aryl/alkyl groups (position 3), and modifications to the naphthyridine core. The following table summarizes critical differences:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro () and trifluoromethyl () substituents increase molecular rigidity and metabolic stability but may reduce solubility.
- Aromatic vs. Aliphatic Substituents: The 4-phenoxyphenyl group in the target compound likely improves target binding via π-π interactions compared to aliphatic groups (e.g., cyclohexyl in ) .
- Synthetic Yields : Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl in ) show higher yields (76%) than those with methoxy groups (70% in ), suggesting steric/electronic effects influence reaction efficiency .
Computational Insights
AutoDock Vina studies () predict that 1,8-naphthyridine-3-carboxamides with extended aromatic systems (e.g., 4-phenoxyphenyl) exhibit stronger binding to hydrophobic pockets in target proteins compared to methoxy-substituted analogs .
准备方法
Core Formation Strategies for 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine core serves as the structural backbone of the target compound. Contemporary methodologies prioritize cyclization reactions, with Friedlander condensation emerging as the most scalable approach. This method involves the reaction of 2-aminonicotinaldehyde derivatives with ketones or β-ketoesters under catalytic conditions. For instance, choline hydroxide in aqueous media facilitates the formation of 2-methyl-1,8-naphthyridine via a six-membered transition state stabilized by hydrogen bonding.
Adapting this strategy to the target compound requires substituting the methyl group with a pre-functionalized ketone containing the 4-fluorobenzyl moiety. Computational studies suggest that electron-withdrawing substituents on the ketone component enhance cyclization efficiency by lowering the activation energy of the rate-determining step. Alternative core formation routes, such as Meldrum’s acid-mediated cyclization, offer regioselectivity advantages but suffer from lower yields in polar aprotic solvents.
Table 1: Comparison of Core Formation Methods
| Method | Catalyst/Solvent | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Friedlander Condensation | Choline hydroxide/H₂O | 85–92 | High | Gram-scale |
| Meldrum’s Acid Cyclization | DMF, 120°C | 60–68 | Moderate | Lab-scale |
| Metal-Catalyzed Coupling | Pd(OAc)₂, DCE | 72–78 | Low | Limited |
Oxo Group Installation at C2
The 2-oxo functionality arises from either in-situ oxidation during cyclization or post-cyclization modifications. In Friedlander condensations, the oxo group forms spontaneously via keto-enol tautomerization. For alternative routes, manganese dioxide in dichloromethane selectively oxidizes C2–H bonds without affecting the carboxamide or fluorobenzyl groups. Reaction monitoring via IR spectroscopy (C=O stretch at 1680–1700 cm⁻¹) ensures completion within 4–6 hours at room temperature.
Carboxamide Functionalization with 4-Phenoxyphenyl
The final step involves coupling the 3-carboxylic acid intermediate with 4-phenoxyaniline. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) precedes amidation, achieving yields of 78–82%. Recent advances employ coupling agents like HATU in dimethylacetamide (DMAc), reducing reaction times to 2 hours at 50°C.
Table 2: Carboxamide Coupling Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMAc | 50 | 2 | 82 |
| EDCl/HOBt | DCM | 25 | 12 | 75 |
| DCC/DMAP | THF | 40 | 6 | 68 |
Regiochemical purity is verified via NOESY NMR, confirming the absence of N-acylation byproducts.
Industrial-Scale Considerations
Scaling the synthesis necessitates solvent recovery systems and continuous flow reactors. The aqueous Friedlander condensation minimizes organic waste, while enzymatic resolution techniques address enantiomeric impurities in the phenoxyphenyl precursor. Economic analyses indicate a 30% cost reduction when using choline hydroxide versus traditional palladium catalysts.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the naphthyridine core via cyclization of substituted pyridine precursors under acidic or basic conditions.
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
- Step 3 : Coupling with 4-phenoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide moiety .
- Optimization Strategies :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and confirms substitution patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1686 cm⁻¹ for the carboxamide and ketone groups) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., m/z 423 for related derivatives) .
- HPLC-PDA : Ensures >95% purity by monitoring UV absorption profiles .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro bioactivity studies?
- Key Properties :
- Solubility : Moderate solubility in DMSO (>10 mM) but poor aqueous solubility, necessitating formulation with surfactants (e.g., Cremophor EL) for cell-based assays .
- Stability : Degrades under prolonged UV exposure; storage at -20°C in amber vials is recommended .
- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity suitable for membrane penetration .
Q. What in vitro assays are commonly used to screen its biological activity?
- Assay Types :
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated via nonlinear regression .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) to determine Ki values .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Methodology :
- Target Selection : Prioritize targets (e.g., kinases, DNA topoisomerases) based on structural homology to related naphthyridines .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds with active-site residues (e.g., Lys123 in EGFR) .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Approaches :
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Profiling : Compare plasma exposure (AUC) in rodent models to in vitro IC₅₀ values. Discrepancies may suggest poor bioavailability .
- Formulation Adjustments : Use nanoemulsions or PEGylation to enhance systemic exposure .
Q. How does structure-activity relationship (SAR) analysis guide the design of derivatives with improved selectivity?
- Key Modifications :
- Fluorobenzyl Group : Replacement with bulkier substituents (e.g., 3,5-difluorobenzyl) enhances kinase selectivity by steric exclusion of off-targets .
- Phenoxyphenyl Group : Electron-withdrawing groups (e.g., nitro) at the para position improve DNA intercalation but reduce solubility .
- Carboxamide Linker : Substitution with sulfonamide increases metabolic stability but may reduce cell permeability .
Q. What experimental designs are optimal for assessing in vivo antitumor efficacy?
- Protocol :
- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) for 21 days .
- Endpoint Metrics : Tumor volume reduction (≥50% vs. control) and body weight monitoring for toxicity .
- Biomarker Analysis : Immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) and proliferation indices (Ki-67) .
Q. How can crystallography resolve ambiguities in binding mode predictions?
- Workflow :
- Co-crystallization : Soak target protein (e.g., EGFR kinase domain) with the compound at 10 mM in crystallization buffer .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) to resolve electron density maps at ≤2.0 Å resolution .
- Validation : Compare observed binding interactions (e.g., π-π stacking with Phe723) to docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
